molecular formula C12H7Cl2NO2 B1516049 6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid

6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid

Cat. No.: B1516049
M. Wt: 268.09 g/mol
InChI Key: CNOSIRGQGQQTCI-UHFFFAOYSA-N
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Description

6-Chloro-5-(4-chlorophenyl)-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO2 and its molecular weight is 268.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

6-chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-15-11(10)14/h1-6H,(H,16,17)

InChI Key

CNOSIRGQGQQTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Lithiumhydroxide monohydrate (2.41 g, 57 mmol) was added to a solution of 6-chloro-5-(4-chloro-phenyl)-nicotinic acid methyl ester (8.1 g, 29 mmol) in tetrahydrofuran (120 mL) and water (34 mL) under nitrogen at room temperature. The reaction mixture was stirred for 20 h at room temperature, poured onto ice/water (200 g), acidified with 1 N HCl (120 mL) and the whole was extracted with ethyl acetate (250 mL). The water phase was extracted twice with ethylacetate (2×200 mL), organic phases were combined, dried over MgSO4 and concentrated in vacuo. 6-chloro-5-(4-chloro-phenyl)-nicotinic acid was isolated as a colorless solid and used without further purification; 7.30 g (94% yield). m/z (ISP−): 266.1 (M−H).
Name
Lithiumhydroxide monohydrate
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Chloro-5-(4-chloro-phenyl)-nicotinic acid methyl ester (30.9 g, 0.11 mol) was dissolved in a mixture of tetrahydrofuran (750 mL) and water (250 mL). Lithiumhydroxid monohydrate (13.8 g, 0.33 mol) was added and the mixture was stirred and heated at reflux-temperature for 1 h. After cooling to room temperature the mixture was acidified with hydrochloric acid (2N, 240 mL) and extracted with methyl-t-butylether. Organic phases were pooled, dried with MgSO4 and the mixture concentrated in vacuo. The title compound crystallized from the concentrated solution as a white solid (quant.); MS (ISP) 266.0 (M−H)
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Lithiumhydroxid monohydrate
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
reactant
Reaction Step Three

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